molecular formula C19H22N2O2S B2506381 (2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421468-46-3

(2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2506381
CAS RN: 1421468-46-3
M. Wt: 342.46
InChI Key: OCZMMPIPZLEMQQ-UHFFFAOYSA-N
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Description

The compound “(2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a methoxy group, a pyridinyl group, a thioether group, and a piperidinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthesis route and reaction conditions .


Chemical Reactions Analysis

This compound, like many organic molecules, would be expected to undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Molecular Structure and Synthesis

  • Crystal and Molecular Structure Analysis : A study on the crystal and molecular structure of a closely related compound, focusing on spectroscopic characterization and X-ray diffraction (XRD) analysis, suggests applications in material science and molecular engineering (Lakshminarayana et al., 2009).
  • Three-component Synthesis : The synthesis of novel pyridine derivatives using a three-component reaction at room temperature, yielding insights into new synthetic methodologies for complex molecules (Wu Feng, 2011).

Antimicrobial Activity

  • New Pyridine Derivatives : The antimicrobial activity of new pyridine derivatives indicates potential applications in developing antimicrobial agents and understanding the structure-activity relationships in medicinal chemistry (Patel et al., 2011).

Material Science

  • Low Cost Emitters with Large Stokes' Shift : The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating applications in creating luminescent materials for various technological applications (Volpi et al., 2017).

Molecular Docking and Computational Analysis

  • Structural, Molecular Docking, and Hirshfeld Surface Analysis : Research involving molecular docking and Hirshfeld surface analysis of a synthesized compound, providing a basis for drug discovery and design through computational chemistry (Lakshminarayana et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some organic compounds are flammable, while others may be toxic or corrosive .

properties

IUPAC Name

(2-methoxyphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-17-7-3-2-6-16(17)19(22)21-12-9-15(10-13-21)14-24-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZMMPIPZLEMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

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